molecular formula C8H16O3 B1199609 Ethyl 3-hydroxyhexanoate CAS No. 2305-25-1

Ethyl 3-hydroxyhexanoate

Cat. No.: B1199609
CAS No.: 2305-25-1
M. Wt: 160.21 g/mol
InChI Key: LYRIITRHDCNUHV-UHFFFAOYSA-N
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Description

It is a colorless liquid with a fruity odor, commonly found in various fruits such as orange, pineapple, and tamarillo . This compound is significant in the flavor and fragrance industry due to its pleasant aroma and taste.

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxyhexanoate plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is a substrate for esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. This interaction is crucial for the compound’s role in flavor development in fruits . Additionally, this compound may interact with other biomolecules such as transport proteins that facilitate its movement within cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. This compound can also modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses . These effects highlight the compound’s potential impact on cellular function and overall cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as esterases, leading to their activation or inhibition. This binding interaction is essential for the hydrolysis of this compound into its constituent alcohol and acid . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing flavor perception or modulating metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including disruption of cellular processes and potential toxicity to specific organs . These dosage-dependent effects underscore the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to flavor and fragrance biosynthesis. It interacts with enzymes such as esterases and dehydrogenases, which catalyze its conversion into other metabolites . These interactions can affect the metabolic flux within cells, leading to changes in the levels of various metabolites. The compound’s involvement in these pathways highlights its role in metabolic regulation and its potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues can influence its activity and effectiveness, as well as its potential interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, as well as for its role in metabolic pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyhexanoate can be synthesized through the esterification of 3-hydroxyhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of beta-hydroxy caproic acid, an isomer of leucic acid. This process can be achieved by condensing butyraldehyde with bromoacetic ester in the presence of a zinc catalyst . The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. In the context of its antiviral properties, the compound is believed to inhibit viral replication by interfering with the viral RNA synthesis process. This inhibition prevents the virus from multiplying and spreading within the host organism . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in reducing viral load has been demonstrated in various studies .

Comparison with Similar Compounds

Ethyl 3-hydroxyhexanoate is a versatile compound with significant applications in various fields, from flavor and fragrance to potential therapeutic uses. Its unique chemical properties and potential biological activities make it a valuable subject of ongoing research.

Properties

IUPAC Name

ethyl 3-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIITRHDCNUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862898
Record name Hexanoic acid, 3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with fruity odour
Record name Ethyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

101.00 to 102.00 °C. @ 14.00 mm Hg
Record name Ethyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water and oils
Record name Ethyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.976
Record name Ethyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2305-25-1
Record name (±)-Ethyl 3-Hydroxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2305-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxyhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-HYDROXYHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3L6B34FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Ethyl 3-ketohexanoate 50 g (0.32 mol), Raney nickel 10 g and tetrahydrofuran 500 ml were mixed, and the mixture was reacted with stirring in an autoclave at a temperature of 50° C. and a hydrogen pressure of 5 kg/cm2 for 30 hours. After removing the Raney nickel from the reactant by filtration, the filtrate was concentrated and distilled under reduced pressure to obtain racemic ethyl 3-hydroxyhexanoate 42 g (0.26 mol, 85% )
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxycaproate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl butyrylacetate was used to replace for ethyl acetoacetate. Yield 48%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethyl 3-hydroxyhexanoate and where is it found?

A1: this compound (EHX) is a volatile compound naturally occurring in various fruits like tamarillo [] and caja fruit []. It is also used as a flavoring agent in food additives. Research suggests EHX possesses potent antiviral activity against Coxsackievirus B (CVB) [].

Q2: How does this compound exhibit antiviral activity?

A2: Studies indicate that EHX inhibits CVB replication by targeting the viral RNA replication stage []. Further research is needed to fully elucidate the specific mechanisms of action involved.

Q3: What is the efficacy of this compound against CVB infection?

A3: In vitro studies showed EHX exhibits antiviral activity with a 50% effective concentration (EC50) of 1.2 μM and a 50% cytotoxicity (CC50) of 25.6 μM, resulting in a promising selectivity index (SI) of 20.8 [].

Q4: What are the potential applications of this compound in the food industry?

A5: EHX is a significant contributor to the aroma profiles of several fruits, including Spondias mombin [] and bananas []. Its presence in these fruits significantly impacts their characteristic flavor profiles, making it a valuable natural aroma compound in the food industry.

Q5: How does fermentation impact the presence of this compound in orange juice?

A6: Interestingly, EHX is found in both free and bound forms in orange juice []. Fermentation processes significantly impact the volatile profile of orange juice, leading to a reduction in the levels of free EHX while increasing the production of other esters [].

Q6: Can this compound be used to differentiate between different citrus fruit varieties?

A7: Yes, the concentration of EHX varies across different citrus varieties. For instance, it was identified as a key aroma compound in Jincheng sweet orange but was present at lower levels in Owari satsuma and acid orange varieties []. This variation in concentration contributes to the unique aroma profiles of different citrus fruits.

Q7: What role does this compound play in the aroma profile of blackberries?

A8: EHX is one of the potentially important odor-active compounds identified in 'Black Diamond' blackberries, contributing to their overall aroma profile alongside other compounds like esters, ketones, and alcohols [].

Q8: What is known about the enantiomeric distribution of this compound in fruits?

A9: Research has shown that EHX exists as enantiomers. In tamarillo fruit, the enantiomeric distribution of EHX was determined to be 63:37 for (S):(R) enantiomers, respectively []. Understanding the enantiomeric composition of this compound can be crucial for replicating natural flavors in food applications.

Q9: How can this compound be synthesized?

A10: One method for synthesizing EHX involves a multistep process that utilizes bioreduction with baker's yeast to create a chiral precursor []. This specific synthesis aimed to produce (8S, 9S, 11R)-(-)-monocerin, a related compound with potential phytotoxic activity.

Q10: What are the safety considerations regarding this compound?

A11: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of EHX []. Although specific details about the assessment are not provided in the abstract, such evaluations are crucial for determining the safe use of fragrance ingredients.

Q11: Has this compound been found to have any other biological activities?

A12: While EHX is primarily known for its aroma and potential antiviral properties, a structurally similar compound, dihydroxyacetone mono (2-ethyl-3-hydroxyhexanoate), has shown mosquito-repellent activity []. This suggests the potential for exploring other biological applications of EHX derivatives.

Q12: What is the role of lactic acid bacteria fermentation on this compound levels in orange juice?

A13: Fermenting orange juice with specific lactic acid bacteria strains, particularly Lactiplantibacillus plantarum, can increase the concentration of EHX []. This finding highlights the potential for using controlled fermentation to enhance specific aroma profiles in fruit juices.

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